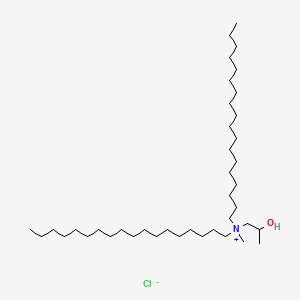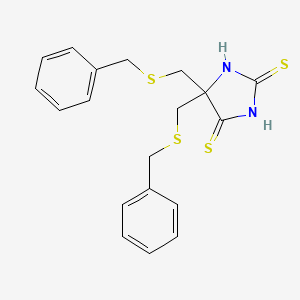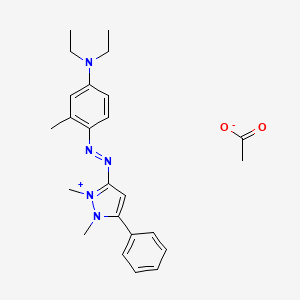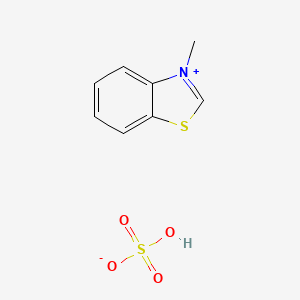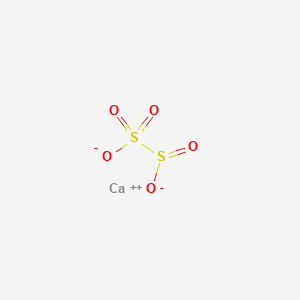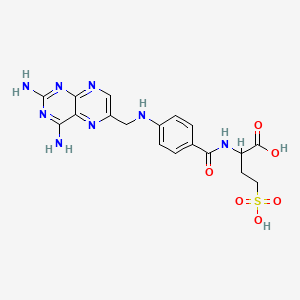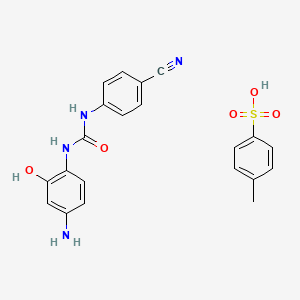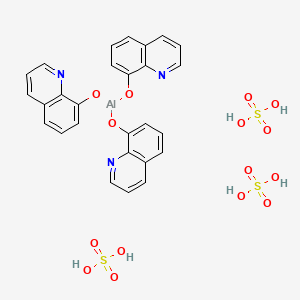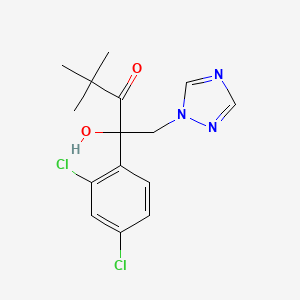
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- involves multiple steps, including the introduction of the triazole ring and the dichlorophenyl group. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- exerts its effects involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group play crucial roles in binding to these targets, leading to various biochemical and physiological effects. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
類似化合物との比較
When compared to similar compounds, 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
- 3-Pentanone, 5-(2,4-dichlorophenyl)-1,1-dimethoxy-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)- These compounds share structural similarities but differ in their specific functional groups and chemical properties, leading to variations in their reactivity and applications.
特性
CAS番号 |
107658-85-5 |
|---|---|
分子式 |
C15H17Cl2N3O2 |
分子量 |
342.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-14(2,3)13(21)15(22,7-20-9-18-8-19-20)11-5-4-10(16)6-12(11)17/h4-6,8-9,22H,7H2,1-3H3 |
InChIキー |
FABRZCZERVHQNC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


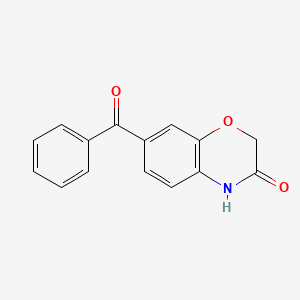
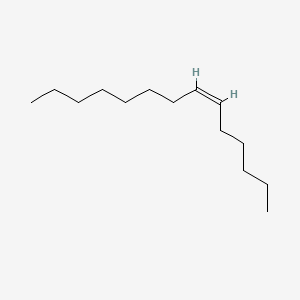

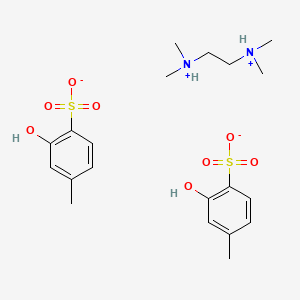
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
